molecular formula C23H20O11 B191277 4''-Methylepigallocatechin gallate CAS No. 224434-07-5

4''-Methylepigallocatechin gallate

Cat. No. B191277
M. Wt: 472.4 g/mol
InChI Key: BMJHAAZDURGGSC-TZIWHRDSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’'-Methylepigallocatechin gallate is a chemical compound . It has a molecular formula of C₂₃H₂₀O₁₁ and a mass of 472.101±0 dalton . It is a type of chemical entity .


Synthesis Analysis

The synthesis of methylated epigallocatechin gallate from (–)-epigallocatechin gallate and propylgallate was accomplished using a benzyl (Bn) group as a protecting group for phenols . This methodology provided (–)-epigallocatechin-3-(4-O-methylgallate), which are naturally scarce catechin derivatives .


Molecular Structure Analysis

The molecular structure of 4’‘-Methylepigallocatechin gallate includes a benzyl group used as a protecting group for phenols . The structure also includes a methoxy group attached to the 4’’ position .


Chemical Reactions Analysis

The synthesis of methylated epigallocatechin gallate involves the reaction of (–)-epigallocatechin gallate and propylgallate . The benzyl group serves as a protecting group for phenols in this reaction .


Physical And Chemical Properties Analysis

4’'-Methylepigallocatechin gallate has a density of 1.8±0.1 g/cm³, a boiling point of 879.0±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.3 mmHg at 25°C . Its enthalpy of vaporization is 132.1±3.0 kJ/mol, and it has a flash point of 306.8±27.8 °C . The compound has a molar refractivity of 113.3±0.4 cm³, with 11 H bond acceptors and 7 H bond donors .

Scientific Research Applications

Wound-Healing Properties

4'-Methylepigallocatechin gallate, a catechin derivative, has shown promise in wound healing. In a study focusing on the ethanolic extract of Parapiptadenia rigida bark, various catechin derivatives, including 4'-Methylepigallocatechin gallate, were isolated. Compounds from this group demonstrated significant wound-healing effects in a scratch assay, highlighting their potential in tissue repair and regeneration applications (Schmidt et al., 2010).

Neuroprotective Effects

Green tea polyphenols, such as 4''-Methylepigallocatechin gallate, have been explored for their neuroprotective properties. One study showed that these compounds can prevent dopaminergic neurodegeneration in a Parkinson's disease model. This indicates potential therapeutic applications for neurodegenerative diseases where oxidative stress is a factor (Levites et al., 2001).

Antiallergic Effects

Research has also revealed the antiallergic properties of 4''-Methylepigallocatechin gallate. This compound is effective in suppressing the expression of the high-affinity IgE receptor FcepsilonRI in human basophilic cells, suggesting its potential in managing allergic reactions (Yano et al., 2007).

Metabolic and Antioxidant Activities

In a study focusing on the inhibition of human liver catechol-O-methyltransferase by tea catechins, 4''-Methylepigallocatechin gallate was identified as one of the potent inhibitors. Such findings are important for understanding the metabolic pathways and antioxidant activities of tea catechins in the human body (Chen et al., 2005).

Cancer Research

In the context of cancer research, particularly lung cancer, combinations of 4''-Methylepigallocatechin gallate with other compounds have been shown to synergistically inhibit the growth of lung cancer cell lines. This suggests its potential use in cancer treatment strategies (Forester & Lambert, 2014).

Maternal Diabetes and Neural Tube Defects

A study demonstrated that 4''-Methylepigallocatechin gallate can alleviate maternal diabetes-induced neural tube defects in offspring. This is achieved by inhibiting DNA hypermethylation, indicating potential therapeutic applications in pregnancy-related complications (Zhong et al., 2016).

Future Directions

The future directions of 4’'-Methylepigallocatechin gallate research could involve further investigation into its antiviral activities , as well as its potential applications in functional foods and pharmaceuticals . Additionally, understanding the metabolism of EGCG in humans is required to adapt EGCG for medicine and functional foods efficiently .

properties

IUPAC Name

[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,5-dihydroxy-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20O11/c1-32-22-16(28)4-10(5-17(22)29)23(31)34-19-8-12-13(25)6-11(24)7-18(12)33-21(19)9-2-14(26)20(30)15(27)3-9/h2-7,19,21,24-30H,8H2,1H3/t19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMJHAAZDURGGSC-TZIWHRDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1O)C(=O)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C(=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1O)C(=O)O[C@@H]2CC3=C(C=C(C=C3O[C@@H]2C4=CC(=C(C(=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401274844
Record name Epigallocatechin-3-O-(4-O-methyl)gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401274844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4''-Methylepigallocatechin gallate

CAS RN

224434-07-5
Record name Epigallocatechin-3-O-(4-O-methyl)gallate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=224434-07-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4''-Methylepigallocatechin gallate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224434075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epigallocatechin-3-O-(4-O-methyl)gallate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401274844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4''-METHYLEPIGALLOCATECHIN GALLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUX41G3911
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4''-Methylepigallocatechin gallate
Reactant of Route 2
Reactant of Route 2
4''-Methylepigallocatechin gallate
Reactant of Route 3
Reactant of Route 3
4''-Methylepigallocatechin gallate
Reactant of Route 4
Reactant of Route 4
4''-Methylepigallocatechin gallate
Reactant of Route 5
Reactant of Route 5
4''-Methylepigallocatechin gallate
Reactant of Route 6
4''-Methylepigallocatechin gallate

Citations

For This Compound
1
Citations
K Oyama, K Yoshida, T Kondo - Current Organic Chemistry, 2011 - ingentaconnect.com
… Kan et al. introduced the 2-nitrobenzenesulfonyl (Ns) group for the regioselective synthesis of 4’-methylepigallocatechin gallate (5) and found that a bridged boronic ester intermediate …
Number of citations: 46 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.